molecular formula C8H11F3O3 B2956163 Methyl (1S,3S)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxylate CAS No. 2580102-24-3

Methyl (1S,3S)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxylate

Cat. No. B2956163
CAS RN: 2580102-24-3
M. Wt: 212.168
InChI Key: IVXUWTCBUSJEJT-FSPLSTOPSA-N
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Description

Methyl (1S,3S)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly used in organic synthesis, and its unique properties have led to its use in various scientific studies. In

Scientific Research Applications

Medicinal Chemistry and Drug Development

In medicinal chemistry, the interest in small molecules, including plant stress hormones like Jasmonic Acid (JA) and its derivatives, highlights the potential of compounds like "Methyl (1S,3S)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxylate" in drug development. Jasmonic Acid and its derivatives, known for their roles in the plant kingdom, have been studied for their synthesis, usage, and biological activities. These compounds are considered for developing new therapeutics due to their significant biological functions (Pirbalouti, Sajjadi, & Parang, 2014).

Agricultural Applications

The agricultural sector benefits from the study of compounds like 1-Methylcyclopropene (1-MCP), indicating the potential for "Methyl (1S,3S)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxylate" in similar applications. 1-MCP is used to delay the ripening and senescence of fruits, showcasing how understanding the action of such molecules can contribute to significant advances in crop preservation and storage (Blankenship & Dole, 2003).

Environmental Science

In environmental science, the study of Di-Methyl Ether (DME) as an alternative fuel highlights the importance of researching the applications of cyclopentane derivatives. DME's properties, including high cetane number and low auto-ignition temperature, position it as a potential eco-friendly alternative to traditional fuels. This suggests that compounds with similar structures could be explored for environmental benefits (Arcoumanis, Bae, Crookes, & Kinoshita, 2008).

properties

IUPAC Name

methyl (1S,3S)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O3/c1-14-6(13)7(8(9,10)11)3-2-5(12)4-7/h5,12H,2-4H2,1H3/t5-,7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXUWTCBUSJEJT-FSPLSTOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC(C1)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@]1(CC[C@@H](C1)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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